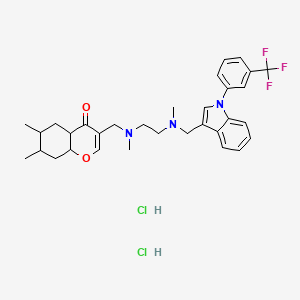
SPD304Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SPD304Hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the Indole Core: This step involves the cyclization of appropriate precursors to form the indole ring.
Functionalization: Introduction of the trifluoromethyl group and other substituents to the indole core.
Coupling Reactions: Coupling the functionalized indole with other molecular fragments to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. Quality control measures, including HPLC and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
SPD304Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, affecting the compound’s properties and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted analogs .
Scientific Research Applications
SPD304Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions and the effects of small molecule inhibitors on these interactions.
Biology: Employed in cell signaling studies to understand the role of TNF-α in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating chronic inflammatory diseases by inhibiting TNF-α activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting TNF-α
Mechanism of Action
SPD304Hydrochloride exerts its effects by binding to the trimeric TNF-α subunits, displacing one of the trimer units, and causing the dissociation of the trimer. This results in the loss of activity at the receptor TNFR1. The compound specifically interacts with the Glycine 122 residue, inhibiting the trimerization of TNF-α, which is essential for its biological activity. Additionally, this compound inhibits the activity of the receptor activator of nuclear factor-κB ligand (RANKL) through a similar interaction .
Comparison with Similar Compounds
Similar Compounds
Quinacrine Dihydrochloride: Another TNF-α inhibitor with different structural properties.
Chloroquine Diphosphate: Known for its anti-inflammatory properties and TNF-α inhibition.
Bepristat 2a Hydrochloride: A compound with similar inhibitory effects on TNF-α
Uniqueness
SPD304Hydrochloride is unique due to its specific mechanism of action, targeting the trimeric structure of TNF-α and causing its dissociation. This specificity and the ability to inhibit TNF-α activity with high selectivity make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1049741-03-8 |
|---|---|
Molecular Formula |
C32H34Cl2F3N3O2 |
Molecular Weight |
620.5 g/mol |
IUPAC Name |
6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one;dihydrochloride |
InChI |
InChI=1S/C32H32F3N3O2.2ClH/c1-21-14-28-30(15-22(21)2)40-20-24(31(28)39)18-37(4)13-12-36(3)17-23-19-38(29-11-6-5-10-27(23)29)26-9-7-8-25(16-26)32(33,34)35;;/h5-11,14-16,19-20H,12-13,17-18H2,1-4H3;2*1H |
InChI Key |
GOZMBJCYMQQACI-UHFFFAOYSA-N |
SMILES |
CC1CC2C(CC1C)OC=C(C2=O)CN(C)CCN(C)CC3=CN(C4=CC=CC=C43)C5=CC=CC(=C5)C(F)(F)F.Cl.Cl |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C(C2=O)CN(C)CCN(C)CC3=CN(C4=CC=CC=C43)C5=CC=CC(=C5)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6594305.png)
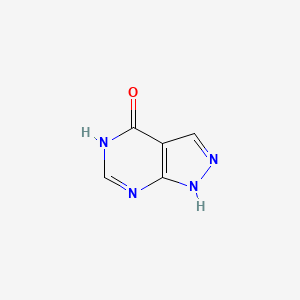
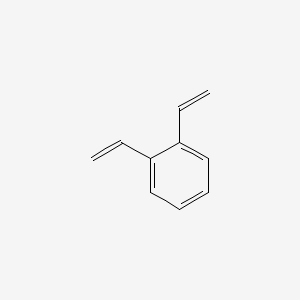
![(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B6594343.png)
![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol](/img/structure/B6594348.png)
![2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol](/img/structure/B6594354.png)
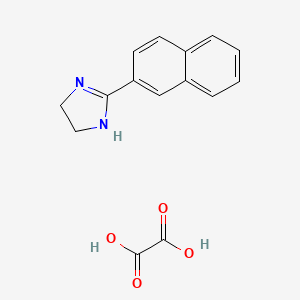
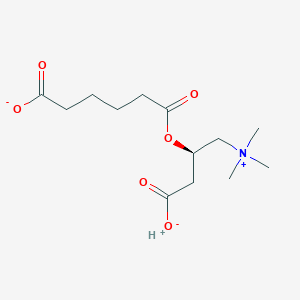
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro-(3-phenyl-1H-inden-1-ylidene)(pyridyl)ruthenium(II)](/img/structure/B6594377.png)
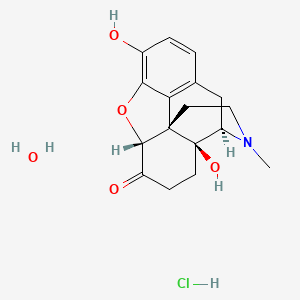
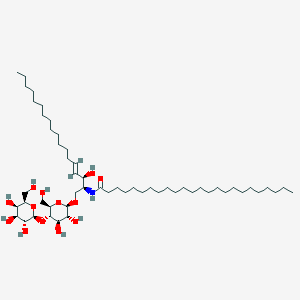
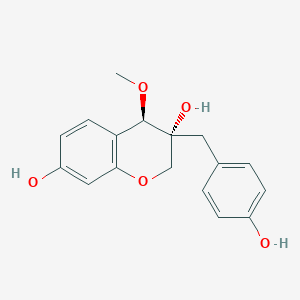
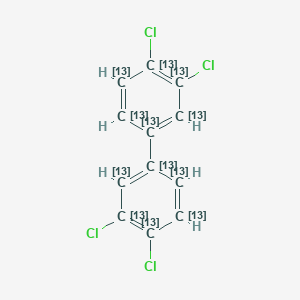
![2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6594415.png)
